molecular formula C9H7ClN2O2 B2930625 4-Chloro-3-methyl-2H-indazole-5-carboxylic acid CAS No. 1895008-64-6

4-Chloro-3-methyl-2H-indazole-5-carboxylic acid

Cat. No.: B2930625
CAS No.: 1895008-64-6
M. Wt: 210.62
InChI Key: JBMKVCHDXGYDFH-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-2H-indazole-5-carboxylic acid is a derivative of indazole, a heterocyclic compound. Indazole contains a pyrazole ring fused to a benzene ring . The specific compound you’re asking about has additional functional groups: a chlorine atom on the 4th carbon, a methyl group on the 3rd carbon, and a carboxylic acid group on the 5th carbon .


Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years . Various methods have been reported for the synthesis of indazoles, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole is a significant heterocyclic system in natural products and drugs. It plays a main role in cell biology . The specific structure of this compound would include the indazole core, with the additional functional groups providing unique chemical properties .


Chemical Reactions Analysis

Indazole derivatives, including this compound, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .

Scientific Research Applications

Chemical Synthesis and Reactivity

4-Chloro-3-methyl-2H-indazole-5-carboxylic acid, as part of the broader family of indazole derivatives, is significant in chemical synthesis and reactivity studies. For instance, Houpis et al. (2010) explore the regioselective cross-coupling reactions of boronic acids with dihalo heterocycles, emphasizing the role of the carboxylic acid anion moiety as a tunable directing group. This research underscores the compound's utility in selective synthesis processes, producing specifically substituted nicotinic acids and triazoles under various conditions (Houpis et al., 2010). Similarly, Ferrini et al. (2015) highlight the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, showcasing the compound's relevance in creating biologically active triazole-based scaffolds, even amidst challenges like the Dimroth rearrangement (Ferrini et al., 2015).

Antispermatogenic Properties

Research by Corsi and Palazzo (1976) delves into the antispermatogenic properties of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, including compounds structurally related to this compound. Their findings reveal potent antispermatogenic activity in some derivatives, highlighting the compound's potential in reproductive health research (Corsi & Palazzo, 1976).

Corrosion Inhibition

The compound's derivatives have been studied for their corrosion inhibition properties. For example, Lagrenée et al. (2002) investigate the efficiency of a new triazole derivative for mild steel corrosion inhibition in acidic media, revealing high inhibition efficiencies. This demonstrates the compound's relevance in materials science, particularly in protecting metals from corrosion (Lagrenée et al., 2002).

Crystal Structure Analysis

A study focused on the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, a closely related compound, by Yong-zhou (2008) provides insights into its crystalline form. Understanding the crystal structure is crucial for pharmaceutical applications, where the polymorph affects the drug's bioactivity and stability (Yong-zhou, 2008).

Corrosion Control

Another research avenue is the use of indazole derivatives for corrosion control. Bentiss et al. (2009) examine the inhibition performance of a triazole derivative on mild steel in hydrochloric acid, showcasing high efficiency in corrosion control. Such studies underline the compound's importance in industrial applications to prevent material degradation (Bentiss et al., 2009).

Mechanism of Action

The mechanism of action of indazole derivatives can vary greatly depending on their specific functional groups and the biological system they interact with. They can bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Safety and Hazards

While specific safety and hazard information for 4-Chloro-3-methyl-2H-indazole-5-carboxylic acid was not found, it’s important to handle all chemical compounds with care. Proper protective equipment should be used, and safety data sheets should be consulted when available .

Properties

IUPAC Name

4-chloro-3-methyl-2H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-4-7-6(12-11-4)3-2-5(8(7)10)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMKVCHDXGYDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC(=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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